molecular formula C11H12O5 B4009073 2-[hydroxy(phenyl)methyl]succinic acid

2-[hydroxy(phenyl)methyl]succinic acid

Cat. No.: B4009073
M. Wt: 224.21 g/mol
InChI Key: PEMSVVZWLJFHRI-UHFFFAOYSA-N
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Description

2-[hydroxy(phenyl)methyl]succinic acid is a chiral succinic acid derivative of significant interest in advanced organic synthesis and biochemical research. Its molecular structure incorporates both a succinic acid backbone—a key intermediate in the tricarboxylic acid (TCA) cycle —and a hydroxy(phenyl)methyl substituent. This unique combination makes it a valuable scaffold for exploring structure-activity relationships and as a potential precursor for synthesizing more complex molecules. In a research context, this compound is primarily investigated for its utility as a building block in organic and medicinal chemistry. The presence of multiple functional groups, including two carboxylic acids, a hydroxyl group, and an aromatic ring, provides versatile handles for chemical modification. It can serve as a model compound in stereoselective synthesis studies and in the development of novel pharmaceutical intermediates. Research into similar phenyl- and alkyl-substituted succinic acids indicates potential applications in studying metabolic pathways and enzyme inhibition, particularly given that succinate itself is a crucial human endogenous metabolite . Furthermore, substituted succinic acids are often explored in material science for the synthesis of polymers and functional materials. This product is strictly labeled For Research Use Only and is intended for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any other human use. Researchers are responsible for verifying the suitability of this compound for their specific applications.

Properties

IUPAC Name

2-[hydroxy(phenyl)methyl]butanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O5/c12-9(13)6-8(11(15)16)10(14)7-4-2-1-3-5-7/h1-5,8,10,14H,6H2,(H,12,13)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEMSVVZWLJFHRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(CC(=O)O)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q. What experimental strategies are recommended for optimizing the synthesis of 2-[hydroxy(phenyl)methyl]succinic acid?

  • Methodological Answer : Synthesis typically involves condensation reactions or modifications of succinic acid derivatives. For example, phenylsuccinic acid analogs are synthesized via cyanohydrin intermediates under controlled conditions (e.g., using hydrogen cyanide in a ventilated hood ). Key parameters include temperature control (80-100°C), solvent selection (e.g., ethanol/water mixtures), and purification via recrystallization. Yield optimization (45-70%) depends on stoichiometric ratios and reaction time .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer :
  • IR Spectroscopy : Look for characteristic peaks: broad O–H stretch (~3380 cm⁻¹), C=O (1700-1720 cm⁻¹), and aromatic C=C (1598 cm⁻¹) .
  • NMR : In 1^1H NMR, expect signals for aromatic protons (δ 7.2-7.5 ppm), hydroxyl groups (δ 5-6 ppm), and methylene/methine protons (δ 2.5-3.5 ppm). 13^{13}C NMR should show carboxyl carbons (~170 ppm) and aromatic carbons (~125-140 ppm) .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 306 for analogs) and fragmentation patterns .

Q. What are the recommended storage conditions to ensure the stability of this compound?

  • Methodological Answer : Store in airtight containers at 2-8°C, protected from moisture and light. Stability is compromised by heat (>40°C) or exposure to strong acids/oxidizers. Use desiccants for long-term storage .

Q. How should researchers mitigate risks when handling this compound in the laboratory?

  • Methodological Answer :
  • Use PPE (gloves, goggles) to prevent skin/eye irritation (Category 2A hazards ).
  • Avoid inhalation by working in fume hoods.
  • Incompatible with strong acids/alkalis; segregate storage .
  • Emergency protocols: Wash skin with water for 15 minutes; use eye wash stations .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer :
  • Perform docking studies to predict binding affinities to target enzymes (e.g., CoA-dependent pathways ).
  • Use DFT calculations to optimize geometry and electronic properties (e.g., HOMO-LUMO gaps for redox activity).
  • Validate predictions with synthetic analogs and in vitro assays (e.g., IC₅₀ measurements) .

Q. What strategies resolve contradictions in crystallographic data for phenylsuccinic acid derivatives?

  • Methodological Answer :
  • Use SHELX programs for structure refinement, especially for high-resolution or twinned data .
  • Cross-validate with powder XRD to detect polymorphism.
  • Address disorder in aromatic/phenyl groups by iterative refinement and occupancy adjustments .

Q. How can researchers investigate the metabolic fate of this compound in microbial systems?

  • Methodological Answer :
  • Trace 13^{13}C-labeled compounds in biodegradation assays.
  • Use LC-MS/MS to detect intermediates like [hydroxy(phenyl)methyl]succinyl-CoA, a key metabolite in β-oxidation pathways .
  • Compare degradation rates under aerobic/anaerobic conditions .

Q. What analytical challenges arise in quantifying trace impurities in synthesized batches?

  • Methodological Answer :
  • Employ HPLC with UV/FLD detection (λ = 254 nm) for sensitivity.
  • Use ion-pair chromatography (C18 column, 0.1% TFA in mobile phase) to resolve polar impurities.
  • Validate methods per ICH guidelines (LOD < 0.1%) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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